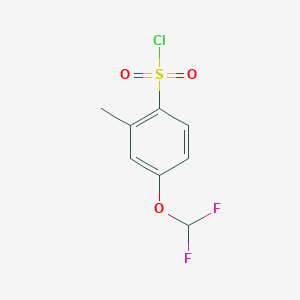
4-(二氟甲氧基)-2-甲苯-1-磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
科学研究应用
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions, enabling the study of biological processes and the development of bioconjugates.
Industry: The compound is used in the production of agrochemicals, materials, and specialty chemicals, contributing to advancements in these fields.
安全和危害
未来方向
作用机制
Target of Action
For instance, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .
Mode of Action
It can be inferred that the compound might interact with its targets through hydrogen bonding, given the presence of the difluoromethoxy group .
Biochemical Pathways
Fluorinated compounds are known to have a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-hiv properties .
Result of Action
Fluorinated compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation reactions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium hydroxide (KOH) and acids like hydrochloric acid (HCl). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)-2-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-4-6(14-8(10)11)2-3-7(5)15(9,12)13/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWPGOHRXSPSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
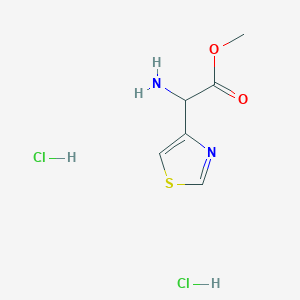
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2475210.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

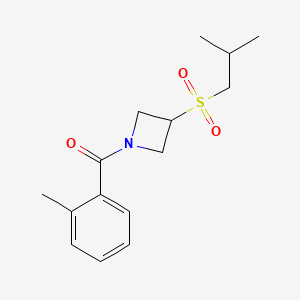
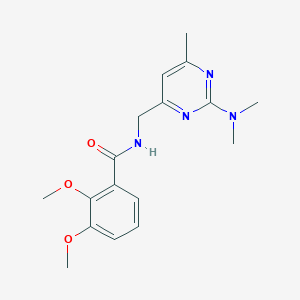
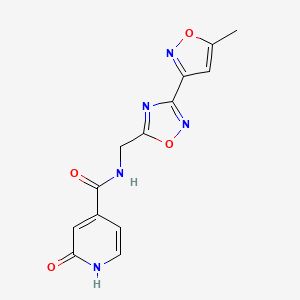

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

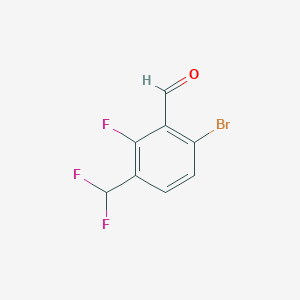
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)
